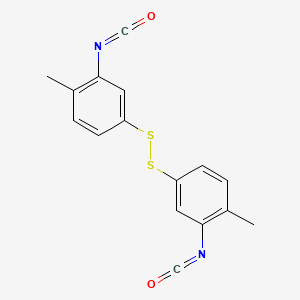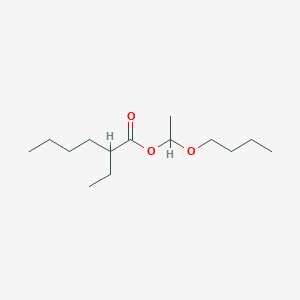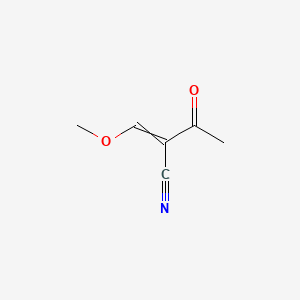![molecular formula C12H17N3O3S B12521541 S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine CAS No. 653600-69-2](/img/structure/B12521541.png)
S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine typically involves the reaction of L-cysteine with phenyl isocyanate. The reaction proceeds under mild conditions, usually in an aqueous or organic solvent, and requires the presence of a base such as triethylamine to facilitate the formation of the carbamoyl group. The reaction can be summarized as follows:
- Dissolve L-cysteine in a suitable solvent (e.g., water or ethanol).
- Add phenyl isocyanate to the solution.
- Add a base (e.g., triethylamine) to the reaction mixture.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group of the cysteine moiety can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to break disulfide bonds if present.
Substitution: The phenylcarbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Free thiol groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine involves its interaction with various molecular targets. The phenylcarbamoyl group can interact with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The cysteine moiety can participate in redox reactions, contributing to the compound’s antioxidant properties. The exact pathways and molecular targets may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
S-Aminoethyl-L-cysteine: A toxic analog of lysine with a similar structure but different functional groups.
S-allyl-L-cysteine: Found in garlic, known for its antioxidant and neuroprotective properties.
S-carboxymethyl-L-cysteine: Used as a mucolytic drug with antioxidant properties.
Uniqueness
S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine is unique due to the presence of the phenylcarbamoyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions with proteins and enzymes, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
653600-69-2 |
|---|---|
Fórmula molecular |
C12H17N3O3S |
Peso molecular |
283.35 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-[2-(phenylcarbamoylamino)ethylsulfanyl]propanoic acid |
InChI |
InChI=1S/C12H17N3O3S/c13-10(11(16)17)8-19-7-6-14-12(18)15-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,16,17)(H2,14,15,18)/t10-/m0/s1 |
Clave InChI |
CCNLXPAWDALBBL-JTQLQIEISA-N |
SMILES isomérico |
C1=CC=C(C=C1)NC(=O)NCCSC[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)NCCSCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one](/img/structure/B12521459.png)
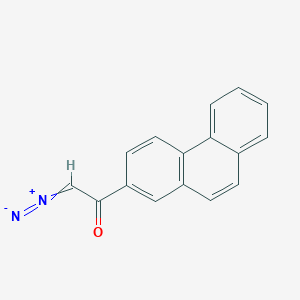
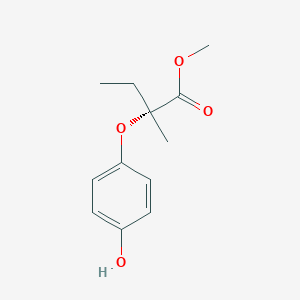


![1-Hexanone, 1-[5-[1-(1H-pyrrol-2-yl)hexyl]-1H-pyrrol-2-yl]-](/img/structure/B12521493.png)
![(R)-2-(1-Naphthyl)-8-diphenylphosphino-1-[(R)-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl]-1,2-dihydroquinoline](/img/structure/B12521498.png)

![4-{[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzamide](/img/structure/B12521505.png)

